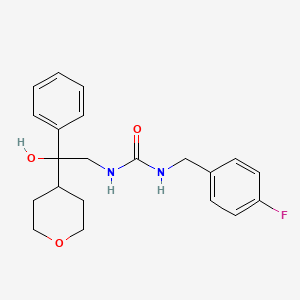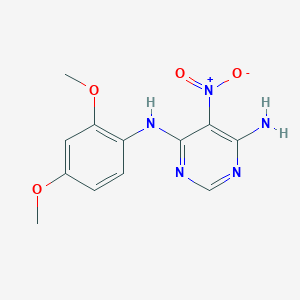
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as DPA-713, is a small molecule that has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. DPA-713 binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in the brain, making it a promising tool for imaging neuroinflammation.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine binds to the TSPO, which is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes in the brain. The exact role of TSPO in neuroinflammation is not fully understood, but it is thought to be involved in the regulation of mitochondrial function and the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to have minimal toxicity and is well-tolerated in animal models. It does not appear to have any significant effects on normal brain function or behavior. However, its use as a radiotracer in PET imaging does involve exposure to ionizing radiation, which can have potential risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in lab experiments include its high selectivity for TSPO and its ability to provide non-invasive imaging of neuroinflammation. However, its use as a radiotracer in PET imaging requires specialized equipment and expertise, and it can be expensive and time-consuming to produce and administer. Additionally, the interpretation of PET imaging results with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine can be complex and requires careful consideration of various factors, including the timing of imaging and the choice of reference region.
Direcciones Futuras
There are several potential future directions for research with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. One area of interest is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the early detection and monitoring of neuroinflammation in various neurological disorders. Another potential application is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the development of new therapies for neuroinflammatory conditions. Additionally, there is ongoing research into the development of new radiotracers that can provide even more specific and sensitive imaging of neuroinflammation in the brain.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves several steps, including the reaction of 2,4-dimethoxyaniline with nitric acid to form 2,4-dimethoxy-1-nitrobenzene, followed by reaction with 2-amino-5-chloropyrimidine to form N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been used in several preclinical studies to investigate neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. PET imaging with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown increased binding in regions of the brain associated with neuroinflammation, providing a non-invasive method for detecting and monitoring disease progression.
Propiedades
IUPAC Name |
4-N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-7-3-4-8(9(5-7)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUSZWHUFVMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

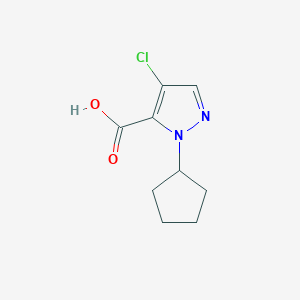
![8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391252.png)

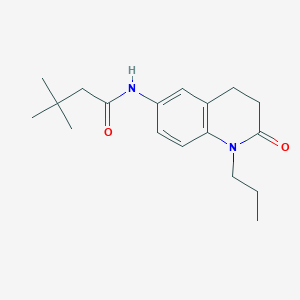
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone](/img/structure/B2391256.png)
![5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2391257.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2391258.png)
![N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide](/img/structure/B2391259.png)
![N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2391260.png)

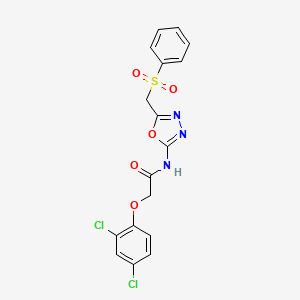
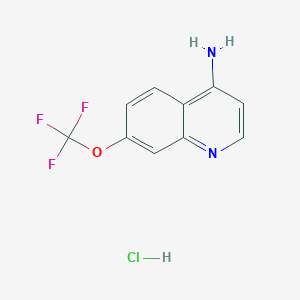
![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)
